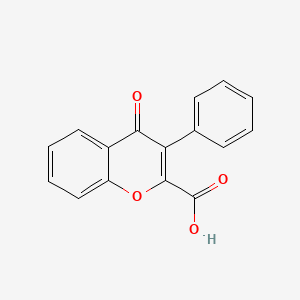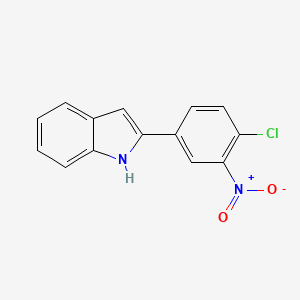
(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine is an organosilicon compound that features a unique combination of a trimethylsilyl group and an imine functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine typically involves the reaction of diphenylmethanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of diphenylmethanone oxime.
Reduction: Formation of diphenylmethanamine.
Substitution: Formation of various substituted ethan-1-imine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine has several applications in scientific research:
Biology: Potential use in the study of enzyme-catalyzed reactions involving imines.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The imine functionality allows for interactions with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
N-(Diphenylmethyl)-1-phenylethan-1-imine: Similar structure but lacks the trimethylsilyl group.
N-(Trimethylsilyl)-1-phenylethan-1-imine: Similar structure but lacks the diphenylmethyl group.
Uniqueness
(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine is unique due to the presence of both the trimethylsilyl group and the diphenylmethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
61820-41-5 |
|---|---|
Fórmula molecular |
C17H21NSi |
Peso molecular |
267.44 g/mol |
Nombre IUPAC |
N,1-diphenyl-2-trimethylsilylethanimine |
InChI |
InChI=1S/C17H21NSi/c1-19(2,3)14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clave InChI |
BNJFOHWSVOPSQZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)
